molecular formula C15H17FN4S B15078003 5-Cyclohexyl-4-((2-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol

5-Cyclohexyl-4-((2-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B15078003
M. Wt: 304.4 g/mol
InChI Key: NUBVSCDGQJXYPC-LICLKQGHSA-N
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Description

5-Cyclohexyl-4-((2-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is an organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a cyclohexyl group, a fluorobenzylidene moiety, and a triazole ring with a thiol group. Triazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclohexyl-4-((2-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced through a nucleophilic substitution reaction using cyclohexyl halides.

    Formation of the Fluorobenzylidene Moiety: The fluorobenzylidene moiety can be introduced through a condensation reaction between 2-fluorobenzaldehyde and the triazole derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.

    Reduction: The imine group (benzylidene) can be reduced to form the corresponding amine.

    Substitution: The fluorine atom in the benzylidene moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Disulfide derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted benzylidene derivatives.

Scientific Research Applications

5-Cyclohexyl-4-((2-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of 5-Cyclohexyl-4-((2-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.

    Receptor Binding: It can bind to specific receptors, modulating their activity.

    Pathways Involved: The compound may affect signaling pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-Fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
  • 5-Cyclohexyl-4-amino-4H-1,2,4-triazole-3-thiol

Uniqueness

5-Cyclohexyl-4-((2-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is unique due to the combination of the cyclohexyl group and the fluorobenzylidene moiety, which may enhance its biological activity and specificity compared to other similar compounds.

Properties

Molecular Formula

C15H17FN4S

Molecular Weight

304.4 g/mol

IUPAC Name

3-cyclohexyl-4-[(E)-(2-fluorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H17FN4S/c16-13-9-5-4-8-12(13)10-17-20-14(18-19-15(20)21)11-6-2-1-3-7-11/h4-5,8-11H,1-3,6-7H2,(H,19,21)/b17-10+

InChI Key

NUBVSCDGQJXYPC-LICLKQGHSA-N

Isomeric SMILES

C1CCC(CC1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3F

Canonical SMILES

C1CCC(CC1)C2=NNC(=S)N2N=CC3=CC=CC=C3F

solubility

1.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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